molecular formula C16H15ClN6O B10921543 [4-(3-Chlorophenyl)piperazin-1-yl]([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

[4-(3-Chlorophenyl)piperazin-1-yl]([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

Cat. No.: B10921543
M. Wt: 342.78 g/mol
InChI Key: PUNABEPVUJRRAP-UHFFFAOYSA-N
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Description

4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor. Its structure comprises a triazolopyrimidine core linked to a piperazine moiety substituted with a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE typically involves multi-step organic reactionsFor instance, the reaction of 1,2,4-triazole with a suitable aldehyde or ketone under acidic conditions can yield the triazolopyrimidine scaffold . Subsequent reactions with piperazine derivatives and chlorophenyl reagents under controlled conditions complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE is studied for its potential as a kinase inhibitor. It has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression . This makes it a candidate for developing new anticancer therapies.

Industry

Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its ability to interact with various biological targets makes it valuable in creating new drugs and pesticides .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE
  • 4-(3-BROMOPHENYL)PIPERAZINOMETHANONE
  • 4-(3-FLUOROPHENYL)PIPERAZINOMETHANONE

Uniqueness

The uniqueness of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE lies in its specific substitution pattern, which imparts distinct biological activity. The presence of the 3-chlorophenyl group enhances its binding affinity to CDKs compared to other halogenated derivatives .

Properties

Molecular Formula

C16H15ClN6O

Molecular Weight

342.78 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

InChI

InChI=1S/C16H15ClN6O/c17-12-3-1-4-13(11-12)21-7-9-22(10-8-21)15(24)14-19-16-18-5-2-6-23(16)20-14/h1-6,11H,7-10H2

InChI Key

PUNABEPVUJRRAP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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